molecular formula C17H21N3O2 B2891907 6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872103-00-9

6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2891907
CAS RN: 872103-00-9
M. Wt: 299.374
InChI Key: QZADFXOVOMVTCF-UHFFFAOYSA-N
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Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.


Synthesis Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Molecular Structure Analysis

The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The structure of the pyrimidine ring is integral to its function in DNA and RNA, and modifications to the ring can result in diverse pharmacological properties .


Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Reaction of pyrimidines with N,N-dimethylethylenediamine afforded exclusively substituted products .


Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and are soluble in water . The physical and chemical properties of specific pyrimidine derivatives can vary widely depending on their specific structure.

Scientific Research Applications

Therapeutic Potential

Heterocyclic pyrimidine compounds, such as the one , offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities and are valuable for medical applications .

Anticancer Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer activity . For instance, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .

Antiviral Activity

Pyrimidine derivatives have also shown potential as antiviral agents . This makes them valuable in the development of new drugs to combat viral diseases.

Antimicrobial Activity

The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens, necessitating the search for new chemical entities for the treatment of microbial infections . Pyrimidine derivatives have shown promise in this area .

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have demonstrated anti-inflammatory and analgesic activities , making them potentially useful in the treatment of conditions involving inflammation and pain.

Antioxidant Activity

These compounds have shown antioxidant activity, which could prevent or slow the oxidative damage linked to various diseases such as cancer and aging .

Fluorescence Properties

The compound exhibits fluorescent properties, which have been investigated . This could have potential applications in various fields, including bioimaging and diagnostics.

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrimidine derivatives, such as Piritrexim, have been found to inhibit dihydrofolate reductase (DHFR), showing good antitumor effects on carcinosarcoma in rats . This suggests potential applications in cancer therapy.

Future Directions

There is ongoing interest in the synthesis of pyrimidine derivatives due to their diverse pharmacological properties . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for therapeutic use.

properties

IUPAC Name

6-butyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADFXOVOMVTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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